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Compound of Interest

Compound Name: 2-(4-Aminophenyl)butanoic acid

Cat. No.: B112430 Get Quote

An In-Depth Technical Guide to 2-(4-Aminophenyl)butanoic Acid: Synthesis,

Characterization, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2-(4-aminophenyl)butanoic acid
(CAS 29644-97-1), a versatile chemical intermediate with significant potential in pharmaceutical

research and development. As a non-canonical amino acid analogue, its unique structure,

featuring a chiral center adjacent to an aminophenyl group, offers a valuable scaffold for

creating complex molecules and modifying biomolecules. This document details robust

synthetic routes, outlines rigorous analytical methodologies for characterization and quality

control, and explores its current and prospective applications in medicinal chemistry, including

its role as a key building block for active pharmaceutical ingredients (APIs) and its use in

peptide modification. This guide is intended for researchers, chemists, and drug development

professionals seeking to leverage the properties of this compound in their work.

Core Molecular Profile of 2-(4-
Aminophenyl)butanoic Acid
2-(4-Aminophenyl)butanoic acid is an organic compound distinguished by a butanoic acid

backbone substituted with a p-aminophenyl ring at the alpha position (C2). This structure

confers both acidic and basic properties, making it an amphoteric molecule whose charge state

is pH-dependent. Its chirality at the C2 position is a critical feature for stereospecific

interactions in biological systems. The presence of three key functional groups—a carboxylic
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acid, an aromatic amine, and a hydrophobic ethyl group—makes it a highly versatile building

block for chemical synthesis.

Table 1: Chemical and Physical Properties

Property Value Source

IUPAC Name
2-(4-aminophenyl)butanoic
acid

[1]

CAS Number 29644-97-1 [1]

Molecular Formula C₁₀H₁₃NO₂ [1]

Molecular Weight 179.22 g/mol [1]

Synonyms

alpha-(p-Aminophenyl)butyric

acid, 2-(p-Aminophenyl)butyric

acid

[1]

Predicted XlogP 1.6 [2]

Monoisotopic Mass 179.094628657 Da [1]

| Physical Form | Powder |[3] |

Synthesis Strategies and Methodologies
The synthesis of 2-(4-aminophenyl)butanoic acid is most reliably achieved through a multi-

step process starting from a commercially available precursor. The causality behind the chosen

strategy lies in the robust and well-established nature of aromatic nitration followed by nitro

group reduction, which provides a high-yielding and scalable pathway.

Primary Synthetic Pathway: Nitration and Reduction
The most common and field-proven approach involves the synthesis of the nitro-substituted

precursor, 2-(4-nitrophenyl)butyric acid, followed by its reduction to the target amine.[4] This

two-step process is favored because it allows for precise control over the introduction of the

amino group onto the aromatic ring.
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Step 1: Electrophilic Nitration of 2-Phenylbutyric Acid. The synthesis begins with the nitration

of 2-phenylbutyric acid.[5] This reaction utilizes a mixture of nitric acid and sulfuric acid to

generate the nitronium ion (NO₂⁺), a potent electrophile. The phenyl ring is activated towards

electrophilic substitution, but the directing effects must be considered. The alkyl group is

weakly ortho-, para-directing; however, steric hindrance from the bulky butanoic acid side

chain favors substitution at the less hindered para position.

Step 2: Reduction of the Nitro Group. The resulting 2-(4-nitrophenyl)butyric acid is then

reduced to form the final product.[4] Catalytic hydrogenation is the preferred industrial

method due to its high efficiency and clean reaction profile. Catalysts such as palladium on

carbon (Pd/C) or platinum on carbon (Pt/C) are used under a hydrogen atmosphere. This

method is highly selective for the reduction of the nitro group without affecting the carboxylic

acid or the aromatic ring.

Step 1: Nitration

Step 2: Reduction

2-Phenylbutyric Acid

2-(4-Nitrophenyl)butyric Acid

HNO₃ / H₂SO₄

(0-20°C)

2-(4-Nitrophenyl)butyric Acid

2-(4-Aminophenyl)butanoic Acid

H₂, Pd/C
(Catalytic Hydrogenation)
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Caption: Primary synthesis route for 2-(4-aminophenyl)butanoic acid.

Experimental Protocol: Synthesis via Nitration and
Reduction
This protocol is a self-validating system, incorporating purification and characterization steps to

ensure the identity and purity of the final product.

Part A: Synthesis of 2-(4-Nitrophenyl)butyric Acid[5]

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer,

and dropping funnel, cool 100 mL of concentrated sulfuric acid to -10°C in an ice-salt bath.

Substrate Addition: Slowly add 20 g of 2-phenylbutyric acid while maintaining the

temperature below 0°C.

Nitrating Mixture: Prepare a nitrating mixture by carefully adding 20 mL of 70% nitric acid to

50 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 1 hour,

ensuring the internal temperature does not exceed 0°C.

Reaction Progression: After the addition is complete, allow the mixture to warm to 20°C and

stir for an additional hour.

Workup: Pour the reaction mixture onto 500 g of crushed ice. A solid precipitate will form.

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and

recrystallize from a toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid. The

yield and purity should be confirmed by melting point and ¹H NMR.

Part B: Reduction to 2-(4-Aminophenyl)butanoic Acid[4]

Reaction Setup: In a hydrogenation vessel, dissolve 15 g of 2-(4-nitrophenyl)butyric acid in

150 mL of methanol.

Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50

psi with hydrogen and stir vigorously at room temperature.

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

This typically takes 4-6 hours.

Workup: Once the reaction is complete, carefully vent the vessel and filter the mixture

through a pad of Celite to remove the Pd/C catalyst.

Isolation: Evaporate the methanol solvent under reduced pressure. The resulting crude solid

can be recrystallized from an ethanol/water mixture to yield the final product, 2-(4-
aminophenyl)butanoic acid.

Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-
(4-aminophenyl)butanoic acid. A combination of spectroscopic and chromatographic

techniques provides a comprehensive profile of the molecule.

Sample Preparation
(Dissolve in Mobile Phase)

HPLC Separation
(Reversed-Phase C18)

Detection
(UV-Vis & Mass Spec)

Data Analysis
(Purity & Identity Confirmation)

Click to download full resolution via product page

Caption: Standard analytical workflow for purity and identity verification.

Spectroscopic Analysis
Spectroscopy provides unambiguous structural confirmation. The expected data are

summarized below.

Table 2: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

~0.9 ppm (t, 3H): -CH₃ of ethyl group.~1.8-

2.2 ppm (m, 2H): -CH₂- of ethyl group.~3.5

ppm (t, 1H): α-CH proton.~5.0-6.0 ppm (br

s, 2H): -NH₂ protons (exchangeable).~6.6

ppm (d, 2H) & ~7.0 ppm (d, 2H): Aromatic
protons (AA'BB' system).~12.0 ppm (br s,

1H): -COOH proton (exchangeable).

¹³C NMR

~12 ppm: -CH₃.~28 ppm: -CH₂-.~55 ppm: α-

CH.~115 ppm & ~129 ppm: Aromatic CH

carbons.~128 ppm & ~145 ppm: Aromatic

quaternary carbons.~178 ppm: -COOH carbon.

FT-IR (cm⁻¹)

3400-3200: N-H stretching (amine).3300-2500:

O-H stretching (carboxylic acid).~1700: C=O

stretching (carbonyl).~1600 & ~1500: C=C

stretching (aromatic).

| Mass Spec (ESI+) | m/z 180.1: [M+H]⁺.m/z 202.1: [M+Na]⁺. |

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the

purity of 2-(4-aminophenyl)butanoic acid.

Protocol: Reversed-Phase HPLC Method

System: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA is critical as it protonates

the amine and carboxylate groups, ensuring sharp peak shapes.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm, where the phenyl ring provides strong absorbance.

Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of Mobile Phase A

and B to a concentration of ~1 mg/mL.

Validation: The method should be validated by analyzing a blank, the sample, and a spiked

sample to confirm peak identity and purity, which should typically be ≥98% for research use.

Applications in Research and Drug Development
The trifunctional nature of 2-(4-aminophenyl)butanoic acid makes it a valuable starting

material and structural motif in medicinal chemistry.

Pharmaceutical Intermediate: It serves as a key building block for more complex APIs. It is

structurally related to Indobufen, an anti-inflammatory and platelet aggregation inhibitor, and

is considered a key intermediate in its synthesis.[4] Its structure is also leveraged in the

design of GABA receptor modulators for potential neurological applications.[4]

Non-Canonical Amino Acid in Peptidomimetics: In peptide synthesis, the incorporation of

non-proteinogenic amino acids is a powerful strategy to enhance biological activity, improve

metabolic stability, and constrain peptide conformation. 2-(4-aminophenyl)butanoic acid
can be used to introduce a unique aromatic side chain with a reactive amino group, allowing

for further derivatization or altered receptor interactions.[6]

Scaffold for Bioactive Molecules: The aminophenyl core is a privileged scaffold in drug

discovery. For example, derivatives like 2-(4-aminophenyl)benzothiazoles have shown potent

and selective anti-tumor activity in vitro, suggesting that the core structure is amenable to

modifications that can elicit specific biological responses.[7]

Pharmacokinetic Considerations and Biological
Context
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While direct pharmacokinetic data for 2-(4-aminophenyl)butanoic acid is limited, insights can

be drawn from structurally related compounds like 4-phenylbutyric acid.

Absorption and Distribution: As an amino acid, its absorption could be mediated by amino

acid transporters. However, its charge at physiological pH will influence passive diffusion.

The brain uptake of similar small carboxylic acids has been observed to be very low, which is

a critical consideration for developing centrally-acting agents.[8]

Metabolism: The primary amine is a potential site for metabolic modification, such as

acetylation or oxidation. The carboxylic acid can undergo conjugation reactions.

Influence of Food: Studies on related compounds have shown that administration timing

relative to meals can significantly impact plasma levels and efficacy.[9][10] Pre-prandial

administration of sodium 4-phenylbutyrate was found to maximize its systemic exposure.[9]

[10] This is a crucial insight for the design of future preclinical and clinical studies involving

aminophenyl-acid derivatives.

Conclusion
2-(4-Aminophenyl)butanoic acid is more than a simple chemical intermediate; it is a versatile

and strategic building block for modern drug discovery. Its well-defined synthesis, robust

analytical profile, and diverse applicability as a scaffold, peptidomimetic component, and

pharmaceutical precursor underscore its importance. For researchers and developers, this

compound offers a reliable starting point for creating novel therapeutics with tailored properties,

from anti-inflammatory agents to next-generation biologics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/aldrich/335339
https://www.nbinno.com/article/pharmaceutical-intermediates/alpha-p-aminophenyl-butyric-acid-synthesis-applications-sourcing-guide-fu
https://prepchem.com/2-4-nitrophenyl-butyric-acid/
https://bio-fermen.bocsci.com/product/2-amino-4-4-amino-phenyl-butyric-acid-cas-139879-17-7-143879.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2149949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2149949/
https://pubmed.ncbi.nlm.nih.gov/23906667/
https://pubmed.ncbi.nlm.nih.gov/23906667/
https://pubmed.ncbi.nlm.nih.gov/23906667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424592/
https://pubmed.ncbi.nlm.nih.gov/34522617/
https://pubmed.ncbi.nlm.nih.gov/34522617/
https://www.benchchem.com/product/b112430#iupac-name-2-4-aminophenyl-butanoic-acid
https://www.benchchem.com/product/b112430#iupac-name-2-4-aminophenyl-butanoic-acid
https://www.benchchem.com/product/b112430#iupac-name-2-4-aminophenyl-butanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112430?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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